3-(4-amino-1H-indol-1-yl)propan-1-ol
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Overview
Description
3-(4-amino-1H-indol-1-yl)propan-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications . This compound features an indole ring substituted with an amino group and a propanol chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-indol-1-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Substitution Reaction: An amino group is introduced at the 4-position of the indole ring through a substitution reaction.
Chain Extension: The propanol chain is then attached to the indole ring via a suitable linker, often involving a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1H-indol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group and the propanol chain can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(4-amino-1H-indol-1-yl)propan-1-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-amino-1H-indol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-1-yl)propan-1-amine methanesulfonate: Another indole derivative with a similar structure but different functional groups.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: A closely related compound with an amino group at a different position.
Uniqueness
3-(4-amino-1H-indol-1-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(4-amino-1H-indol-1-yl)propan-1-ol, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring with an amino group at the 4-position and a propan-1-ol side chain. This unique structure allows it to exhibit various pharmacological properties.
Property | Details |
---|---|
Molecular Formula | C₁₀H₁₃N₃O |
Molecular Weight | 177.23 g/mol |
CAS Number | 13574126 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's mechanism involves interaction with specific molecular targets that lead to the modulation of cell signaling pathways associated with cancer progression .
Case Study:
In a study evaluating the compound's effect on MDA-MB-231 cells, it was found that lower concentrations (as low as 6.25 µM) resulted in a significant decrease in cell viability, suggesting potent anticancer properties .
Antimicrobial Activity
This compound also demonstrates antimicrobial activity. It has been tested against various pathogens, including Candida species. The compound functions by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Table: Antimicrobial Activity Against Fungal Strains
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.022 µg/mL |
Candida glabrata | 0.045 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
- Receptor Modulation: The compound acts as a positive modulator of adenosine receptors (ADORA1 and ADORA2A), enhancing their ligand affinity and thereby influencing cellular signaling events .
- Enzyme Inhibition: It inhibits phospholipase A2 activity, which is involved in inflammatory responses and membrane dynamics .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions: Combining indole derivatives with propanols under acidic conditions.
- Reductive Amination: Utilizing appropriate amines and aldehydes in the presence of reducing agents.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-aminoindol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c12-10-3-1-4-11-9(10)5-7-13(11)6-2-8-14/h1,3-5,7,14H,2,6,8,12H2 |
InChI Key |
ZEVPUJOUZZXCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CCCO)N |
Origin of Product |
United States |
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